

The structure and chemical properties of Ro 25-1553.

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Compound of Interest

Compound Name: Ro 25-1553

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Ro 25-1553: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 25-1553 is a potent and highly selective synthetic agonist for the Vasoactive Intestinal Peptide Receptor 2 (VIPR2), a class B G-protein coupled receptor. A cyclic peptide analog of the endogenous Vasoactive Intestinal Peptide (VIP), **Ro 25-1553** was engineered for enhanced metabolic stability and a prolonged duration of action, overcoming key limitations of its natural counterpart. This document provides an in-depth overview of the structure, chemical properties, and biological activity of **Ro 25-1553**, including detailed experimental protocols for key assays and visualizations of relevant biological pathways.

Chemical Structure and Properties

Ro 25-1553 is a 31-amino acid cyclic peptide.^[1] Its structure incorporates several modifications to the native VIP sequence to enhance its stability and selectivity for the VIPR2.

Amino Acid Sequence: Ac-His-Ser-Asp-Ala-Val-Phe-Thr-Glu-Asn-Tyr-Thr-Lys-Leu-Arg-Lys-Gln-{Nle}-Ala-Ala-Lys-Lys-Tyr-Leu-Asn-Asp-Leu-Lys-Lys-Gly-Gly-Thr-NH₂^[2]

Key Structural Modifications:

- **N-terminal Acetylation:** The N-terminus is acetylated, which contributes to its selectivity for the human VIPR2.[3]
- **Lactam Bridge:** A key feature of **Ro 25-1553** is the intramolecular lactam bridge formed between the side chains of Lysine at position 21 and Aspartic acid at position 25.[1][4] This cyclization enhances the peptide's resistance to proteolytic degradation.
- **Amino Acid Substitutions:** The native VIP sequence is modified at several positions, including the introduction of Norleucine (Nle).
- **C-terminal Extension and Amidation:** The C-terminus is extended and amidated, another modification that contributes to its VIPR2 selectivity.

Physicochemical Properties

A summary of the key physicochemical properties of **Ro 25-1553** is presented in Table 1.

Property	Value	Reference
CAS Number	159427-08-4	
Molecular Formula	C160H258N46O46	
Molecular Weight	3562.05 g/mol	
Appearance	Solid	
Purity	Typically >98% (by HPLC)	
Solubility	Soluble in water and aqueous buffers	
Storage	Store at -20°C for long-term stability	

Biological Activity and Mechanism of Action

Ro 25-1553 is a potent and selective agonist for the VIPR2. It mimics the action of the endogenous ligand VIP, which is involved in a wide range of physiological processes, including smooth muscle relaxation, vasodilation, and modulation of immune responses.

Receptor Binding and Selectivity

Ro 25-1553 exhibits high affinity for the VIPR2. It displaces the radioligand 125I-VIP from rat forebrain membranes with an IC₅₀ value of 4.98 nM. The compound is highly selective for VIP receptors, showing no significant activity in a battery of 40 other binding assays at concentrations up to 10 µM.

Functional Activity

As a VIPR2 agonist, **Ro 25-1553** stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade mediates the downstream physiological effects.

Pharmacological Effects

- **Bronchodilation:** **Ro 25-1553** is a potent bronchodilator, exhibiting 24 to 89 times greater potency than native VIP in relaxing guinea pig trachea. It effectively relaxes airway smooth muscle pre-contracted with various spasmogens like histamine and carbachol. In isolated human bronchial smooth muscle, **Ro 25-1553** is significantly more potent than VIP and other bronchodilators such as isoproterenol and salbutamol.
- **Vasodilation:** The peptide analog has demonstrated vasodilatory effects in pulmonary arteries.
- **Smooth Muscle Relaxation:** **Ro 25-1553** exhibits potent smooth muscle relaxant activity in various tissues.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently conducted with **Ro 25-1553**.

Radioligand Binding Assay for VIPR2

This protocol describes the determination of the binding affinity of **Ro 25-1553** to the VIPR2 using a competitive binding assay with a radiolabeled ligand.

Objective: To determine the IC₅₀ value of **Ro 25-1553** for the VIPR2.

Materials:

- Rat forebrain membranes (or other tissue/cell preparations expressing VIPR2)
- [125I]-VIP or [125I]-**Ro 25-1553** (radioligand)
- Unlabeled **Ro 25-1553** (competitor)
- Binding Buffer: 20 mM Tris-maleate, 2 mM MgCl₂, 0.1 mg/ml bacitracin, 1% BSA, pH 7.4.
- Wash Buffer: 20 mM sodium phosphate buffer, pH 7.4, containing 1% bovine serum albumin.
- Glass fiber filters (GF/C), pre-soaked in 0.01% polyethyleneimine.
- Scintillation counter and vials.

Procedure:

- Prepare serial dilutions of unlabeled **Ro 25-1553** in binding buffer.
- In a total volume of 120 µl, add the following to each assay tube:
 - 10-20 µg of membrane protein.
 - A fixed concentration of [125I]-VIP or [125I]-**Ro 25-1553**.
 - Varying concentrations of unlabeled **Ro 25-1553**.
- To determine non-specific binding, add a high concentration (e.g., 1 µM) of unlabeled **Ro 25-1553** to a set of tubes.
- Incubate the mixture for 30 minutes at 23°C.
- Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters.
- Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.

- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Tracheal Smooth Muscle Relaxation Assay

This protocol details the procedure to assess the bronchodilatory effect of **Ro 25-1553** on isolated tracheal preparations.

Objective: To evaluate the relaxant potency (EC50) of **Ro 25-1553** on pre-contracted tracheal smooth muscle.

Materials:

- Guinea pig or human trachea.
- Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O₂ / 5% CO₂.
- Contractile agent (e.g., Carbachol, Histamine).
- **Ro 25-1553**.
- Organ bath system with isometric force transducers.
- Data acquisition system.

Procedure:

- Isolate the trachea and prepare tracheal rings or strips.
- Mount the preparations in organ baths containing Krebs-Henseleit solution maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
- Allow the tissues to equilibrate under a resting tension for a specified period.
- Induce a stable contraction using a contractile agent (e.g., 0.1 mM histamine or a suitable concentration of carbachol).

- Once a stable plateau of contraction is reached, add increasing concentrations of **Ro 25-1553** cumulatively to the organ bath.
- Record the changes in isometric tension.
- Express the relaxation at each concentration as a percentage of the maximal contraction induced by the contractile agent.
- Plot the percentage of relaxation against the logarithm of the **Ro 25-1553** concentration and determine the EC50 value.

Visualizations

VIPR2 Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by **Ro 25-1553** upon binding to the VIPR2.

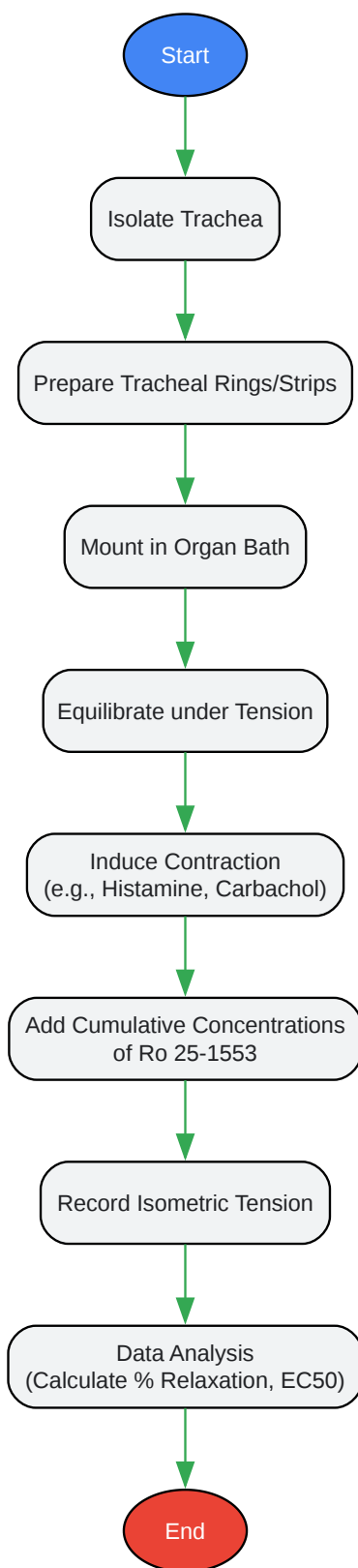


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Caption: VIPR2 signaling cascade initiated by **Ro 25-1553**.

Experimental Workflow for Tracheal Relaxation Assay

The diagram below outlines the key steps in the in vitro tracheal smooth muscle relaxation assay.



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Caption: Workflow for the in vitro tracheal relaxation assay.

Conclusion

Ro 25-1553 is a valuable pharmacological tool for studying the physiological roles of the VIPR2. Its enhanced stability and selectivity make it a superior alternative to native VIP in many experimental contexts. The data and protocols presented in this guide are intended to support researchers in the fields of pharmacology, respiratory diseases, and GPCR biology in their investigation of this potent VIPR2 agonist and its therapeutic potential.

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